N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Description
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine-based triamine derivative featuring a nitro group at the 5-position and substituted aryl groups at the N2 and N4 positions. The ethoxy (-OCH2CH3) and methoxy (-OCH3) substituents on the phenyl rings confer distinct electronic and steric properties.
Properties
Molecular Formula |
C19H20N6O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O4/c1-3-29-15-10-6-13(7-11-15)22-19-23-17(20)16(25(26)27)18(24-19)21-12-4-8-14(28-2)9-5-12/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
TYHXZXBKVLTXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Nitropyrimidine Core Formation
The pyrimidine ring is typically constructed via the condensation of urea derivatives with β-diketones or β-keto esters. For example, reacting ethyl acetoacetate with guanidine nitrate under acidic conditions yields 5-nitropyrimidine-2,4,6-triamine. Subsequent functionalization introduces the aryl substituents:
Step 1: Nitration
Nitration of the pyrimidine precursor is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. This step requires strict temperature control to prevent over-nitration or decomposition.
Step 2: Alkylation of Amine Groups
The 2- and 4-amine groups undergo nucleophilic substitution with 4-ethoxybenzyl chloride and 4-methoxybenzyl bromide, respectively. A polar aprotic solvent like dimethylformamide (DMF) facilitates reactivity, while potassium carbonate (K₂CO₃) acts as a base to deprotonate the amines.
| Reaction Parameter | Condition |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Alternative Pathway: Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed cross-coupling approach has been explored. A brominated pyrimidine intermediate reacts with 4-ethoxyphenylboronic acid and 4-methoxyphenylboronic acid under Suzuki conditions:
This method achieves 85% yield but requires expensive catalysts and inert atmospheres.
Optimization Strategies
Solvent Effects
Solvent polarity significantly impacts reaction kinetics. DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity but may promote side reactions. Trials with tetrahydrofuran (THF) and acetonitrile showed reduced yields (45–50%) due to poor solubility of intermediates.
Catalytic Hydrogenation
Post-synthesis, residual nitro groups or unwanted byproducts are reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C). Optimal conditions include:
| Parameter | Value |
|---|---|
| Pressure | 3 bar H₂ |
| Temperature | 25°C |
| Catalyst Loading | 5% Pd/C |
| Yield Improvement | 12–15% |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O gradient) reveals ≥98% purity. Impurities include mono-alkylated byproducts (1.2%) and de-nitrated derivatives (0.8%).
Chemical Reactions Analysis
Types of Reactions
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Condensation: Acetic acid as a catalyst.
Major Products
Reduction: Formation of N2-(4-aminophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy or methoxy groups.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Scientific Research Applications
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogues from the evidence:
*Estimated based on substituent contributions. †Predicted based on analogues.
Key Observations:
- Steric Bulk : The ethoxyphenyl group introduces greater steric hindrance than methyl or fluorophenyl substituents, which may influence binding to biological targets or solubility .
Biological Activity
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring various functional groups, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing existing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound has a molecular formula of and a molecular weight of approximately 366.3739 g/mol. Its structure includes:
- Pyrimidine ring : Central to its chemical properties.
- Nitro group : Located at the 5-position, enhancing reactivity.
- Substituents : Ethoxy and methoxy groups at the N2 and N4 positions, respectively.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.3739 g/mol |
| Functional Groups | Nitro, Ethoxy, Methoxy |
| Core Structure | Pyrimidine |
Antiproliferative Effects
Research indicates that compounds within the pyrimidine class can exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell growth by targeting specific pathways involved in cell proliferation.
- Mechanism of Action : The mechanism may involve the inhibition of key enzymes or receptors associated with cancer progression. For example:
- Inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
- Induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study: Dual Inhibition Activity
A study focused on a series of pyrimidine derivatives demonstrated their efficacy as dual inhibitors of EGFR and VEGFR-2. Compounds in this series exhibited GI50 values ranging from 22 to 33 nM against cancer cell lines. Notably, compounds with structural similarities to this compound showed promising results in reducing cell migration and inducing apoptosis through increased Bax levels and decreased Bcl-2 levels .
Table 2: Antiproliferative Activity of Pyrimidine Derivatives
| Compound ID | GI50 (nM) | Mechanism |
|---|---|---|
| Compound 22 | 22 | Dual EGFR/VEGFR-2 inhibitor |
| Compound 29 | 24 | Induces apoptosis |
| Control | >100 | No significant activity |
Interaction with Biological Targets
The biological activity of this compound may also be attributed to its interactions with various biological macromolecules:
- Enzymatic Interactions : The presence of functional groups allows for potential interactions with enzymes involved in metabolic pathways.
- Receptor Binding : Similar compounds have shown affinity for receptors involved in signaling pathways critical for cancer progression.
Future Research Directions
Further studies are needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for investigation include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile.
- Molecular Docking Studies : To predict binding affinities with target proteins.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's biological activity through structural modifications.
Q & A
Q. What are the established synthetic routes for N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine?
The compound is typically synthesized via multi-step nucleophilic substitution reactions. A common approach involves:
- Step 1 : Nitration of a pyrimidine precursor at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Sequential substitution of chloro or methoxy groups at the 2, 4, and 6 positions with ethoxyphenyl and methoxyphenyl amines. This requires anhydrous DMF as a solvent and K₂CO₃ as a base at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. How is the molecular conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Dihedral angles : Between the pyrimidine core and substituent aryl rings (e.g., 12.8° for ethoxyphenyl groups, 86.1° for methoxyphenyl groups) to assess planarity .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the conformation, with bond lengths ~2.8–3.0 Å .
- Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for nitro groups, δ 3.7–4.1 ppm for ethoxy/methoxy protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~453.15 g/mol).
- Elemental analysis : To confirm C, H, N, O content within ±0.3% deviation .
Advanced Research Questions
Q. How do substituents (e.g., nitro, ethoxy, methoxy) influence the compound’s electronic properties and reactivity?
Substituents modulate electron density on the pyrimidine ring:
- Nitro group : Strong electron-withdrawing effect reduces nucleophilic attack at the 5-position but enhances electrophilic substitution at meta positions.
- Ethoxy/methoxy groups : Electron-donating effects stabilize the ring via resonance, increasing solubility in polar aprotic solvents. Table 1 : Substituent Effects on Reactivity
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
Contradictions often arise from:
- Strain specificity : Test against standardized microbial strains (e.g., ATCC 25922 for E. coli) with controlled inoculum size.
- Solubility issues : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dispersion in agar diffusion assays .
- Positive controls : Compare with known agents like ciprofloxacin to validate assay conditions.
Q. What strategies optimize crystallization for SCXRD when the compound resists forming quality crystals?
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to slow nucleation.
- Temperature gradients : Gradual cooling from 40°C to 4°C over 72 hours.
- Additives : Introduce trace ethyl acetate to disrupt π-π stacking .
Q. How can intermolecular interactions (e.g., C–H⋯π, weak H-bonds) be systematically analyzed in the solid state?
- Mercury CSD : Generate interaction maps to identify C–H⋯π (3.4–3.8 Å) and C–H⋯O (2.5–3.2 Å) contacts.
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding, 8% van der Waals) .
Methodological Notes
- Data contradiction resolution : Cross-validate NMR and SCXRD data with computational models (e.g., Gaussian for optimized geometries).
- Synthesis scalability : Replace DMF with recyclable solvents like PEG-400 to improve green chemistry metrics .
- Biological assays : Use MIC (Minimum Inhibitory Concentration) protocols with triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
